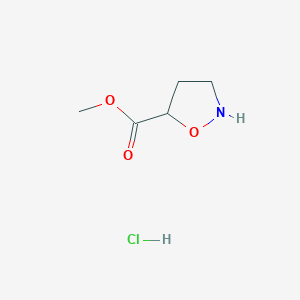

Methyl 1,2-oxazolidine-5-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

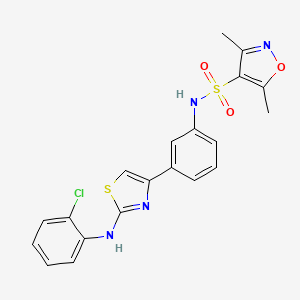

The synthesis of oxazolines, including “Methyl 1,2-oxazolidine-5-carboxylate hydrochloride”, has been a subject of numerous investigations . Various synthetic protocols of oxazolines have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis

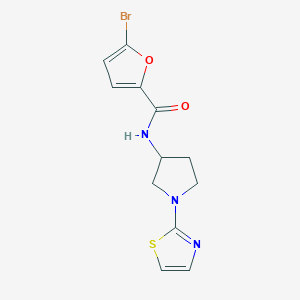

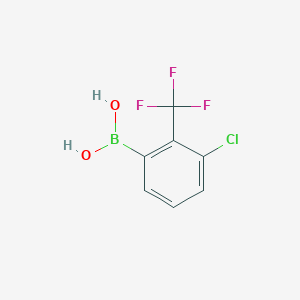

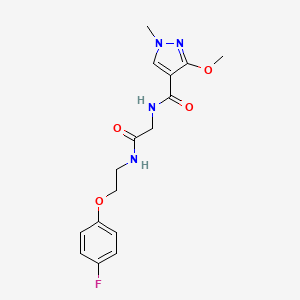

The molecular structure of “this compound” is represented by the InChI code:1S/C5H9NO3.ClH/c1-8-5(7)4-2-3-6-9-4;/h4,6H,2-3H2,1H3;1H . The molecular weight of this compound is 167.59 . Chemical Reactions Analysis

Oxazoline, a five-membered heterocycle having one nitrogen and one oxygen in its structure, is a key component of "this compound" . The saturated form of oxazoline is termed oxazolidine . Diastereoselective synthesis of oxazolines from methyl isocyanoacetate and aldehydes was established when 5 mol% of CuCl was used as a catalyst with 10 mol% of PPh3 .Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Synthesis and Stereochemistry

Methyl 1,2-oxazolidine-5-carboxylate hydrochloride serves as a pivotal intermediate in the synthesis of stereochemically complex molecules. It is highly effective in homogenous transition-metal-catalyzed reactions, offering up to 99% diastereoselectivities. This property is critical for the synthesis of homochiral amino acid derivatives, which have significant synthetic value for further chemical transformations (Kollár & Sándor, 1993).

Pseudopeptide Foldamers

The compound finds application in the construction of pseudopeptide foldamers, where it acts as a conformationally restricted building block. This has been explored through detailed investigations using IR, 1H NMR, CD techniques, and DFT computational modeling. Such foldamers, exhibiting poly(L-Pro)n II-like helical conformations, show promise as robust templates for diverse applications, suggesting their potential in biomimetic chemistry and material science (Tomasini et al., 2003).

Latent Functionalities and Ring Transformations

This compound's utility extends to serving as a latent functionality for further chemical transformations. It has been used for aminoethylation of aromatic amines, phenols, and thiophenols, highlighting its versatility in synthetic organic chemistry. The reactions proceed under elevated temperatures, demonstrating the compound's role in generating a wide array of aminoethylated products (Poindexter et al., 1992).

Hydrochlorination and Ring Opening

Hydrochlorination studies of related oxazolidines show regioselective reactions leading to various products, including the opening of the oxazolidine ring. This demonstrates the compound's reactivity towards selective cleavage and functionalization, which is crucial for developing synthetic routes to targeted molecular architectures (Tikhomirov et al., 1992).

Complex Formation and Characterization

The chemical also plays a role in the synthesis of metal complexes, as evidenced by the formation of copper(II) and ruthenium(III) complexes with oxazolidine ligands. These complexes have been fully characterized, including by X-ray crystallography, showcasing the compound's utility in coordination chemistry and potential applications in catalysis and materials science (Tsuno et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Eigenschaften

IUPAC Name |

methyl 1,2-oxazolidine-5-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c1-8-5(7)4-2-3-6-9-4;/h4,6H,2-3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSBQEKYXWZVCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNO1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

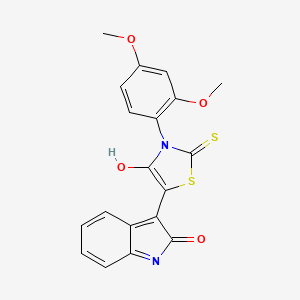

![4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2794404.png)

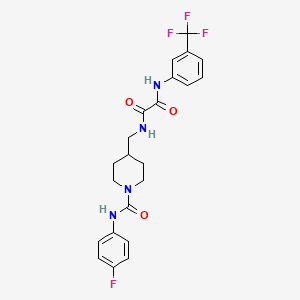

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B2794424.png)